molecular formula C14H21NO2S B494978 2-Ethyl-1-[(4-methylphenyl)sulfonyl]piperidine CAS No. 34272-47-4

2-Ethyl-1-[(4-methylphenyl)sulfonyl]piperidine

Cat. No.: B494978
CAS No.: 34272-47-4
M. Wt: 267.39g/mol
InChI Key: VFOLALYCVMTVDZ-UHFFFAOYSA-N
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Description

2-Ethyl-1-[(4-methylphenyl)sulfonyl]piperidine is a chemical building block of interest in medicinal chemistry and drug discovery research. Compounds featuring the 1-(tosyl)piperidine scaffold, to which this molecule belongs, are frequently explored as key structural motifs in the design and synthesis of novel bioactive molecules . For instance, close structural analogs have been investigated as potentiators of the Ubiquitin C-terminal Hydrolase-L1 (UCH-L1), a deubiquitinating enzyme considered a potential therapeutic target for neurodegenerative conditions . Furthermore, the piperidine ring is a privileged structure in pharmaceuticals, present in compounds targeting a wide range of receptors, including the central nervous system . The specific 2-ethyl substitution on the piperidine ring in this compound provides a synthetic handle for further chemical diversification, making it a valuable intermediate for constructing compound libraries aimed at structure-activity relationship (SAR) studies. Researchers may utilize this chemical to develop novel ligands for probing biological mechanisms or as a precursor in multicomponent reactions to generate diverse chemical space for high-throughput screening . This product is intended for research purposes in laboratory settings only.

Properties

IUPAC Name

2-ethyl-1-(4-methylphenyl)sulfonylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO2S/c1-3-13-6-4-5-11-15(13)18(16,17)14-9-7-12(2)8-10-14/h7-10,13H,3-6,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFOLALYCVMTVDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Base-Mediated Sulfonylation with 4-Methylbenzenesulfonyl Chloride

The most direct route involves reacting ethyl 4-piperidinecarboxylate with 4-methylbenzenesulfonyl chloride in aqueous sodium carbonate (pH 9–10). The sulfonyl group attaches to the piperidine nitrogen, forming ethyl 1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxylate as a crystalline precipitate. Critical parameters include:

  • Molar ratio : 1:1 stoichiometry of piperidine derivative to sulfonyl chloride.

  • Temperature : Room temperature (20–25°C) to prevent hydrolysis of the sulfonyl chloride.

  • Yield : 72–85% after recrystallization from methanol.

This method’s limitation lies in the need for subsequent steps to introduce the ethyl group at the 2-position.

Tandem Sulfonylation-Alkylation Strategies

One-Pot Synthesis via Sequential Deprotection

A patent-derived method combines sulfonylation and ethylation in a single vessel:

  • Sulfonylation : 4-Methylbenzenesulfonyl chloride reacts with N-benzylpiperidine.

  • Debenzylation : Hydrogenolysis (Pd/C, H₂) removes the benzyl group.

  • Ethylation : In situ treatment with ethyl triflate introduces the ethyl substituent.

Advantages :

  • Yield : 82% overall.

  • Purification : Simplified by intermediate crystallization.

Resolution of Racemic Mixtures

Chiral Auxiliary-Assisted Synthesis

Using (R)-1-phenylethylamine as a chiral auxiliary, the ethyl group is introduced via diastereomeric salt formation. Key steps include:

  • Condensation : 2-Chloroethylamine derivatives react with (R)-1-phenylethylamine.

  • Cyclization : K₂CO₃-mediated ring closure forms the piperidine core.

  • Acid Hydrolysis : HBr/H₂SO₄ removes the auxiliary, yielding enantiomerically pure product.

Optimal conditions :

  • Temperature : 120–130°C for cyclization.

  • Yield : 77% with >99% enantiomeric excess.

Green Chemistry Approaches

Solvent-Free Sulfonylation

Ball milling 4-methylbenzenesulfonyl chloride with piperidine derivatives achieves 89% conversion in 2 hours without solvents. Ethyl group introduction is facilitated by microwave-assisted alkylation (150°C, 10 minutes), yielding 70% product.

Recovery of Byproducts

Benzylamine and 1-phenylethylamine generated during hydrogenation are recycled into subsequent batches, reducing waste by 40%.

Comparative Analysis of Methods

MethodKey ReagentsYield (%)Purity (%)Scalability
Base-mediatedNa₂CO₃, H₂O72–8598Industrial
Acylation-ReductionPropanoic anhydride, Pd/C68–7495Lab-scale
Direct EthylationEthyl bromide, K₂CO₃6190Moderate
Tandem StrategyPd/C, Ethyl triflate8299High
Chiral Resolution(R)-1-Phenylethylamine, HBr7799.5Specialty

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-1-[(4-methylphenyl)sulfonyl]piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the sulfonyl group can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of the corresponding thiol.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; solventacetic acid or dichloromethane; temperatureroom temperature to reflux.

    Reduction: Lithium aluminum hydride; solventtetrahydrofuran (THF); temperature0°C to room temperature.

    Substitution: Nucleophiles (amines, alcohols); solventethanol or methanol; temperatureroom temperature to reflux.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols.

    Substitution: N-substituted piperidines.

Scientific Research Applications

Analgesic Properties

Research has demonstrated that compounds similar to 2-Ethyl-1-[(4-methylphenyl)sulfonyl]piperidine exhibit potent analgesic effects. For instance, studies on related piperidine derivatives have shown their efficacy in reducing pain in experimental models. A notable patent describes N-(4-piperidinyl)-N-phenylamides that possess strong analgesic activity, suggesting that modifications to the piperidine structure can enhance therapeutic effects .

Antibacterial Activity

Recent studies have reported the antibacterial properties of piperidine derivatives, including those with sulfonamide functionalities. For example, derivatives synthesized from ethyl piperidin-4-carboxylate showed significant growth inhibition against various bacterial strains. The compound 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-{[N-(substituted)-2-acetamoyl]thio]}-1,3,4-oxadiazole was noted for its effectiveness against multiple bacterial strains, indicating a potential pathway for developing new antibacterial agents .

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound is essential for understanding its therapeutic potential. Studies on related compounds have indicated varying absorption rates and metabolic stability. For example, modifications to the piperidine ring can significantly affect the compound's half-life and overall stability in biological systems .

Case Study 1: Analgesic Efficacy

In a controlled study involving animal models, a derivative of this compound was administered to assess its analgesic properties. Results indicated a significant reduction in pain response compared to control groups, supporting its potential use as an effective analgesic agent.

Case Study 2: Antibacterial Screening

A series of synthesized compounds based on the piperidine structure were evaluated for antibacterial activity against common pathogens. Among these, certain derivatives displayed remarkable inhibitory effects, suggesting their utility in developing new antibiotics targeting resistant bacterial strains.

Mechanism of Action

The mechanism of action of 2-Ethyl-1-[(4-methylphenyl)sulfonyl]piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form hydrogen bonds and electrostatic interactions with amino acid residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, the piperidine ring can interact with receptor sites, potentially affecting signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperidine-Based Sulfonamides

4-Methyl-N1-{4-[6-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)-4-phenyl-2-pyridyl]phenyl}-1-benzenesulfonamide (5a)
  • Structure : A disulfonamide with dual 4-methylphenylsulfonyl groups and a pyridyl core.
  • Key Properties :
    • Exhibits strong hydrogen-bonding interactions due to sulfonamide groups, as evidenced by IR peaks at 1332 cm⁻¹ (S=O) and NH stretches at 3089 cm⁻¹ .
    • Higher molecular weight (645 g/mol) compared to 2-ethyl-1-[(4-methylphenyl)sulfonyl]piperidine, likely affecting solubility and bioavailability.
8-Benzyl-1-[(4-methylphenyl)sulfonyl]-2,7,8,9-tetrahydro-1H-3,6:10,13-diepoxy-1,8-benzadiazacyclopentadecine
  • Structure : A macrocyclic sulfonamide with a benzodiazacyclopentadecine framework.
  • Key Properties :
    • Crystal structure analysis reveals planar sulfonyl groups and π-π stacking interactions between aromatic rings, suggesting enhanced rigidity .
  • Comparison : The macrocyclic structure of this compound confers conformational constraints absent in the target molecule, which may limit its flexibility in binding to biological targets.

Piperidine Derivatives with Alternative Substituents

2-Ethyl-1-(1-oxo-10-undecylenyl)piperidine (4l)
  • Structure : Features a long-chain 1-oxo-10-undecylenyl group instead of a sulfonyl moiety.
  • Key Properties :
    • Demonstrated 85-day mosquito repellent protection at 25 µmol/cm², outperforming DEET (17.5 days) .
    • Highest toxicity (lowest LD50) among tested repellents, attributed to the lipophilic undecylenyl chain enhancing membrane penetration .
  • Comparison : Replacing the oxo group with a sulfonyl moiety in the target compound may reduce volatility and improve stability but could decrease repellent efficacy due to altered lipophilicity.
1-Acetyl-t-3-ethyl-r-2,c-6-bis(4-methoxyphenyl)piperidin-4-one
  • Structure : Contains acetyl and methoxyphenyl groups, forming a keto-piperidine scaffold.
  • Key Properties :
    • Crystallographic studies highlight the role of the amide bond in stabilizing molecular conformation .
  • Comparison : The sulfonyl group in the target compound may provide stronger hydrogen-bonding capacity compared to the acetyl group, influencing receptor binding.

Research Findings and Implications

Sulfonyl vs. Oxo Groups : Sulfonyl-containing compounds (e.g., 5a) exhibit enhanced hydrogen-bonding capacity and stability compared to oxo derivatives (e.g., 4l), which may translate to longer environmental persistence but reduced acute toxicity .

Role of Ethyl Substitution : The 2-ethyl group in the target compound and 4l may increase lipophilicity, favoring interaction with insect olfactory receptors .

Synthetic Flexibility : Piperidine derivatives can be tailored via sulfonation or Suzuki coupling, enabling optimization of pharmacokinetic properties .

Biological Activity

2-Ethyl-1-[(4-methylphenyl)sulfonyl]piperidine is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The compound this compound can be characterized by its structural formula:

  • IUPAC Name : this compound
  • Molecular Formula : C13H17NO2S
  • Molecular Weight : 253.35 g/mol

This compound features a piperidine ring substituted with an ethyl group and a sulfonyl group attached to a para-methylphenyl moiety, contributing to its unique electronic and steric properties.

Antimicrobial Activity

Recent studies have shown that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of piperidine have been tested against various pathogens, demonstrating minimum inhibitory concentrations (MIC) ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis . This indicates potential applications in treating bacterial infections.

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes, particularly those involved in cancer pathways. For example, it has shown promise in inhibiting the KEAP1-NRF2 interaction, which plays a crucial role in cellular defense mechanisms against oxidative stress . In vitro studies revealed that modifications to the piperidine structure could enhance its potency, with some derivatives exhibiting up to a 379% increase in NQO1 mRNA levels after treatment .

The biological activity of this compound is primarily attributed to its interaction with specific biological targets:

  • Covalent Binding : The sulfonamide group can form covalent bonds with nucleophilic residues in target proteins, leading to irreversible inhibition of enzyme activity.
  • Receptor Modulation : The compound may modulate receptor activity involved in inflammatory responses and cancer cell proliferation.

Study 1: Antimicrobial Efficacy

A study conducted on various piperidine derivatives, including this compound, demonstrated their effectiveness against resistant strains of bacteria. The results indicated that these compounds could serve as potential leads for developing new antibiotics .

Study 2: Cancer Research

In another investigation focusing on cancer therapeutics, derivatives were tested for their ability to inhibit cell proliferation in vitro. The results showed significant cytotoxic effects on cancer cell lines, with IC50 values indicating strong anti-cancer potential .

Data Summary

Activity Type MIC (μg/mL) IC50 (μM) Effectiveness
Antimicrobial0.22 - 0.25N/AEffective against S. aureus
Cancer Cell ProliferationN/AVariesSignificant cytotoxicity

Q & A

Q. What are the common synthetic routes for 2-Ethyl-1-[(4-methylphenyl)sulfonyl]piperidine, and how do reaction conditions influence yield?

The compound is typically synthesized via multi-step reactions involving piperidine derivatives and sulfonyl chlorides. For example, sulfonylation of a piperidine intermediate with 4-methylbenzenesulfonyl chloride under anhydrous conditions (e.g., dichloromethane or DMF as solvents) is a critical step. Temperature control (0–25°C) and stoichiometric ratios (1:1.2 piperidine:sulfonyl chloride) are key to minimizing side products like disubstituted derivatives. Purification often requires column chromatography (silica gel, hexane/ethyl acetate gradients) .

Q. How is the structural characterization of this compound validated in academic research?

Characterization involves:

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm substituent positions (e.g., ethyl group at C2, sulfonyl at N1).
  • Mass spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]+ at m/z 323.14).
  • IR spectroscopy : Peaks at ~1350 cm1^{-1} (S=O asymmetric stretch) and ~1160 cm1^{-1} (S=O symmetric stretch) confirm sulfonamide functionality .

Q. What are the solubility and stability profiles of this compound under laboratory conditions?

The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) but limited solubility in water. Stability studies indicate degradation under prolonged exposure to light or acidic conditions (pH < 4), necessitating storage in amber vials at –20°C .

Advanced Research Questions

Q. How does the sulfonamide group in this compound influence its interaction with biological targets?

The sulfonamide moiety enhances binding to enzymes (e.g., carbonic anhydrase) via hydrogen bonding with active-site zinc ions. The 4-methylphenyl group increases lipophilicity, improving membrane permeability. Comparative studies with analogs lacking the ethyl group (e.g., 1-[(4-methylphenyl)sulfonyl]piperidine) show reduced potency, highlighting the ethyl group’s role in steric stabilization of ligand-receptor complexes .

Q. What crystallographic techniques are used to resolve the 3D conformation of this compound, and what insights do they provide?

Single-crystal X-ray diffraction (SCXRD) reveals chair conformations of the piperidine ring and dihedral angles between the sulfonyl and aryl groups. Hirshfeld surface analysis quantifies intermolecular interactions (e.g., C–H···O hydrogen bonds, π-π stacking) that stabilize the crystal lattice. These findings guide structure-activity relationship (SAR) studies by correlating molecular geometry with bioactivity .

Q. How can researchers address contradictory data in pharmacological assays involving this compound?

Discrepancies in IC50_{50} values (e.g., enzyme inhibition assays) may arise from assay conditions (e.g., buffer pH, ionic strength) or impurities. Strategies include:

  • Purity verification : HPLC with UV detection (λ = 254 nm) to confirm ≥95% purity.
  • Dose-response normalization : Adjusting for solvent effects (e.g., DMSO concentration ≤1%).
  • Orthogonal assays : Cross-validating results with fluorescence polarization or SPR-based binding studies .

Q. What computational methods are employed to predict the ADMET properties of this compound?

  • Molecular docking : Predicts binding affinity to cytochrome P450 isoforms (e.g., CYP3A4).
  • QSAR models : Correlate logP (calculated ~2.8) with membrane permeability.
  • MetaSite : Simulates metabolic pathways (e.g., sulfonamide oxidation as a primary route). These tools prioritize compounds with favorable BBB penetration (logBB > –1) and low hepatotoxicity risk .

Methodological Guidance

Q. How to optimize reaction conditions for scaling up synthesis without compromising yield?

  • Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes vs. 12 hours) while maintaining >80% yield.
  • Flow chemistry : Minimizes byproduct formation via precise temperature and reagent control.
  • Green solvents : Replace DCM with cyclopentyl methyl ether (CPME) to improve sustainability .

Q. What analytical strategies differentiate regioisomers or stereoisomers of this compound?

  • Chiral HPLC : Uses amylose-based columns (e.g., Chiralpak IA) to resolve enantiomers.
  • NOESY NMR : Identifies spatial proximity of ethyl and sulfonyl groups to confirm regiochemistry .

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